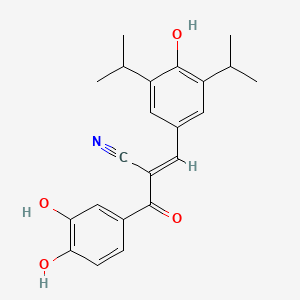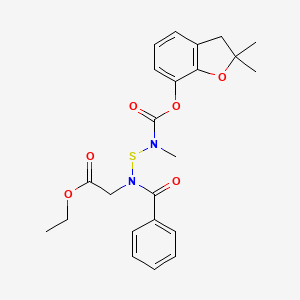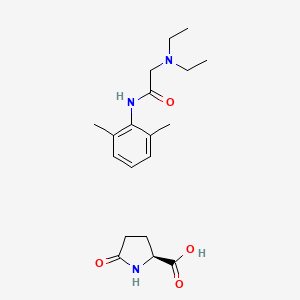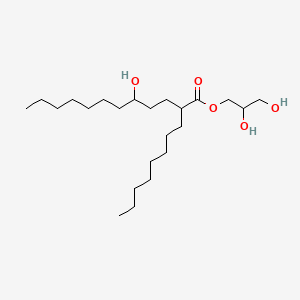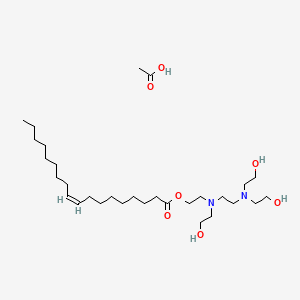
2-((2-(Bis(2-hydroxyethyl)amino)ethyl)(2-hydroxyethyl)amino)ethyl oleate monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(Bis(2-hydroxyethyl)amino)ethyl)(2-hydroxyethyl)amino)ethyl oleate monoacetate is a complex organic compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to stabilize emulsions and enhance the solubility of hydrophobic substances in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Bis(2-hydroxyethyl)amino)ethyl)(2-hydroxyethyl)amino)ethyl oleate monoacetate typically involves the reaction of oleic acid with triethanolamine. The process generally requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions. Oleic acid and triethanolamine are reacted in the presence of a catalyst, often under reflux conditions, to produce the ester. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-((2-(Bis(2-hydroxyethyl)amino)ethyl)(2-hydroxyethyl)amino)ethyl oleate monoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of new esters or amides depending on the substituent.
Scientific Research Applications
2-((2-(Bis(2-hydroxyethyl)amino)ethyl)(2-hydroxyethyl)amino)ethyl oleate monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in cell culture media to improve the solubility of hydrophobic drugs and nutrients.
Medicine: Utilized in pharmaceutical formulations to enhance drug delivery and bioavailability.
Mechanism of Action
The mechanism of action of 2-((2-(Bis(2-hydroxyethyl)amino)ethyl)(2-hydroxyethyl)amino)ethyl oleate monoacetate primarily involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions. It interacts with hydrophobic and hydrophilic molecules, facilitating their dispersion in aqueous solutions. This property is particularly useful in enhancing the solubility and bioavailability of hydrophobic drugs .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine oleate: Similar in structure but lacks the additional hydroxyethyl groups.
Diethanolamine oleate: Contains fewer hydroxyethyl groups, resulting in different surfactant properties.
Monoethanolamine oleate: Simplest form with only one hydroxyethyl group.
Uniqueness
2-((2-(Bis(2-hydroxyethyl)amino)ethyl)(2-hydroxyethyl)amino)ethyl oleate monoacetate is unique due to its multiple hydroxyethyl groups, which enhance its surfactant properties and make it more effective in stabilizing emulsions and improving solubility compared to its simpler counterparts .
Properties
CAS No. |
85005-70-5 |
|---|---|
Molecular Formula |
C30H60N2O7 |
Molecular Weight |
560.8 g/mol |
IUPAC Name |
acetic acid;2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C28H56N2O5.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(34)35-27-23-30(22-26-33)19-18-29(20-24-31)21-25-32;1-2(3)4/h9-10,31-33H,2-8,11-27H2,1H3;1H3,(H,3,4)/b10-9-; |
InChI Key |
PPERMZMSZQSCPT-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCN(CCN(CCO)CCO)CCO.CC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCN(CCO)CCO)CCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


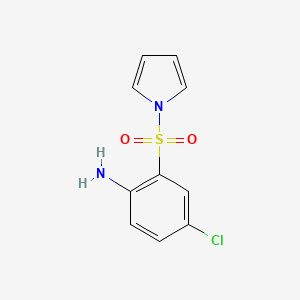

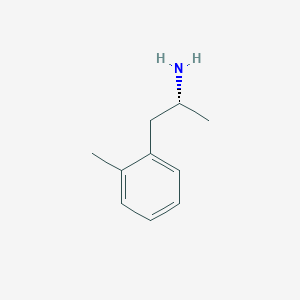

![N,N-dimethyl-2-[1-(4-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride](/img/structure/B12696294.png)

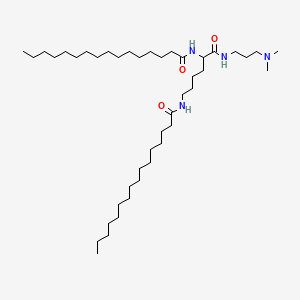
![5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12696328.png)

